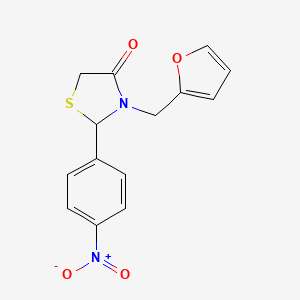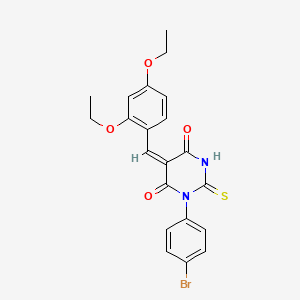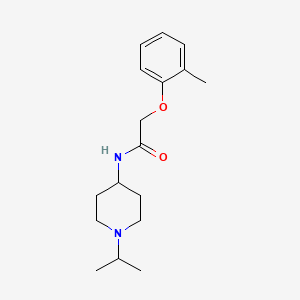![molecular formula C27H26N2O B5200388 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5200388.png)
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole), also known as EMMDI, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMMDI belongs to the class of indole derivatives, which have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) is not fully understood, but it has been proposed that 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) exerts its biological activities through multiple pathways. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to exhibit various biochemical and physiological effects. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress, and protect against neurodegeneration. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) is its potent cytotoxic activity against cancer cells, which makes it a potential candidate for cancer therapy. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) also possesses anti-inflammatory and neuroprotective properties, which may have therapeutic implications for various diseases. However, one of the limitations of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole). One of the directions is to investigate the pharmacokinetics and pharmacodynamics of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) in vivo, as well as its toxicity and safety profile. Another direction is to explore the potential of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) as a combination therapy with other anticancer drugs or immunotherapies. Furthermore, the development of novel analogs of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) with improved solubility and efficacy may also be an area of future research.
Conclusion:
In conclusion, 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) exhibits potent cytotoxic activity against cancer cells, anti-inflammatory and neuroprotective properties, and modulates the expression of various genes involved in cancer progression, inflammation, and oxidative stress. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole).
Synthesemethoden
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) can be synthesized through a simple one-pot reaction between 2-methylindole, 4-ethoxybenzaldehyde, and piperidine in the presence of acetic acid as a catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to exhibit potent cytotoxic activity against several cancer cell lines such as breast, lung, and colon cancer cells. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-[(4-ethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c1-4-30-20-15-13-19(14-16-20)27(25-17(2)28-23-11-7-5-9-21(23)25)26-18(3)29-24-12-8-6-10-22(24)26/h5-16,27-29H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITRLPNRUFTYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride](/img/structure/B5200313.png)
![4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate](/img/structure/B5200329.png)

![2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B5200341.png)


![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5200367.png)


![2-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5200387.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)